molecular formula C18H18N2O2 B8024323 1-(2,4-Dimethylphenyl)-3-(3-methoxyphenyl)-1H-pyrazol-5(4H)-one

1-(2,4-Dimethylphenyl)-3-(3-methoxyphenyl)-1H-pyrazol-5(4H)-one

Cat. No.: B8024323
M. Wt: 294.3 g/mol
InChI Key: HLOKHVMXEMKDGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dimethylphenyl)-3-(3-methoxyphenyl)-1H-pyrazol-5(4H)-one is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of two aromatic rings, one with dimethyl substituents and the other with a methoxy group, attached to the pyrazole core.

Preparation Methods

The synthesis of 1-(2,4-Dimethylphenyl)-3-(3-methoxyphenyl)-1H-pyrazol-5(4H)-one typically involves the reaction of appropriate hydrazines with 1,3-diketones. One common synthetic route includes the condensation of 2,4-dimethylphenylhydrazine with 3-methoxyacetophenone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by recrystallization.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2,4-Dimethylphenyl)-3-(3-methoxyphenyl)-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, especially at positions ortho and para to the substituents. Common reagents include halogens, alkylating agents, and nitrating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole alcohols.

Scientific Research Applications

1-(2,4-Dimethylphenyl)-3-(3-methoxyphenyl)-1H-pyrazol-5(4H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)-3-(3-methoxyphenyl)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2,4-Dimethylphenyl)-3-(3-methoxyphenyl)-1H-pyrazol-5(4H)-one can be compared with other pyrazole derivatives, such as:

    1-Phenyl-3-(3-methoxyphenyl)-1H-pyrazol-5(4H)-one: Similar structure but lacks the dimethyl substituents, which may affect its chemical reactivity and biological activity.

    1-(2,4-Dimethylphenyl)-3-phenyl-1H-pyrazol-5(4H)-one: Lacks the methoxy group, which can influence its solubility and interaction with molecular targets.

    1-(2,4-Dimethylphenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5(4H)-one: The position of the methoxy group is different, potentially altering its chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, solubility, and interaction with biological targets.

Properties

IUPAC Name

2-(2,4-dimethylphenyl)-5-(3-methoxyphenyl)-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-12-7-8-17(13(2)9-12)20-18(21)11-16(19-20)14-5-4-6-15(10-14)22-3/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLOKHVMXEMKDGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)CC(=N2)C3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.